molecular formula C7H7Cl B13948094 3-Chlorotoluene-D7

3-Chlorotoluene-D7

Cat. No.: B13948094
M. Wt: 133.62 g/mol
InChI Key: OSOUNOBYRMOXQQ-AAYPNNLASA-N
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Description

3-Chlorotoluene-D7 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The chemical formula for this compound is ClC₆D₄CD₃, and it is a derivative of 3-chlorotoluene where the hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorotoluene-D7 can be synthesized through the deuteration of 3-chlorotoluene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of 3-chlorotoluene using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic enrichment. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chlorotoluene-D7 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu). The reaction typically requires elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used in the presence of hydrogen gas (H₂).

Major Products

    Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.

    Oxidation: Products include 3-chlorobenzaldehyde and 3-chlorobenzoic acid.

    Reduction: Products include partially or fully hydrogenated aromatic compounds.

Scientific Research Applications

3-Chlorotoluene-D7 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:

    Chemistry: Used in studies of reaction mechanisms and kinetics to trace the movement of atoms during chemical reactions.

    Biology: Employed in metabolic studies to understand the pathways and interactions of deuterated compounds in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.

    Industry: Applied in the development of new materials and catalysts, as well as in environmental testing to trace pollutants.

Mechanism of Action

The mechanism of action of 3-Chlorotoluene-D7 involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile through the formation of a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing effects of the chlorine atom, facilitating the substitution reaction. In oxidation reactions, the methyl group is converted to an aldehyde or carboxylic acid through the formation of intermediate species such as alcohols or ketones.

Comparison with Similar Compounds

3-Chlorotoluene-D7 can be compared with other deuterated and non-deuterated chlorotoluenes:

    3-Chlorotoluene: The non-deuterated counterpart, which has similar chemical properties but lacks the isotopic labeling benefits.

    2-Chlorotoluene-D7: Another deuterated isomer with the chlorine atom in the ortho position, which may exhibit different reactivity and physical properties.

    4-Chlorotoluene-D7: A deuterated isomer with the chlorine atom in the para position, also showing different reactivity and properties.

The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for tracing studies and understanding reaction mechanisms in greater detail.

Properties

Molecular Formula

C7H7Cl

Molecular Weight

133.62 g/mol

IUPAC Name

1-chloro-2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzene

InChI

InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

OSOUNOBYRMOXQQ-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)Cl

Origin of Product

United States

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